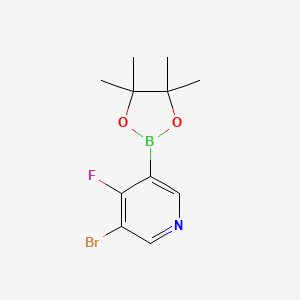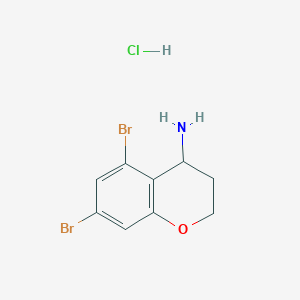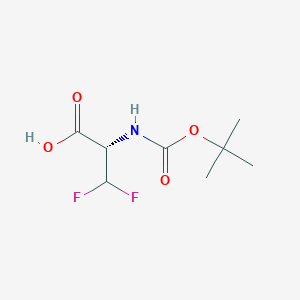
5-Bromo-2-((3S,5R)-3,5-dimethylpiperazin-1-YL)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-((3S,5R)-3,5-dimethylpiperazin-1-YL)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperazine moiety substituted at the 2nd position. The stereochemistry of the piperazine ring is defined by the (3S,5R) configuration, indicating the specific spatial arrangement of the substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((3S,5R)-3,5-dimethylpiperazin-1-YL)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a brominated pyrimidine derivative reacts with a chiral piperazine compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-((3S,5R)-3,5-dimethylpiperazin-1-YL)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and nucleophiles like amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and ligands for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-((3S,5R)-3,5-dimethylpiperazin-1-YL)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-((3S,5R)-3,5-dimethylpiperazin-1-YL)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(piperazin-1-YL)pyrimidin-4-amine: Lacks the chiral centers present in 5-Bromo-2-((3S,5R)-3,5-dimethylpiperazin-1-YL)pyrimidin-4-amine.
2-((3S,5R)-3,5-Dimethylpiperazin-1-YL)pyrimidin-4-amine: Does not have the bromine atom at the 5th position.
5-Bromo-2-(methylpiperazin-1-YL)pyrimidin-4-amine: Contains a methyl group instead of the dimethyl substitution on the piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromine atom and the chiral piperazine moiety makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H16BrN5 |
|---|---|
Molekulargewicht |
286.17 g/mol |
IUPAC-Name |
5-bromo-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C10H16BrN5/c1-6-4-16(5-7(2)14-6)10-13-3-8(11)9(12)15-10/h3,6-7,14H,4-5H2,1-2H3,(H2,12,13,15)/t6-,7+ |
InChI-Schlüssel |
KHDTYRIJVLLFGP-KNVOCYPGSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=N2)N)Br |
Kanonische SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)





![2-[(Oxan-4-yl)amino]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile](/img/structure/B14031472.png)



![8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14031485.png)
![Dibenzo[b,i]thianthrene-5,7,12,14-tetrone](/img/structure/B14031491.png)
